molecular formula C11H13N3O B4774524 Isonicotinic acid, cyclopentylidenehydrazide CAS No. 4427-18-3

Isonicotinic acid, cyclopentylidenehydrazide

Cat. No.: B4774524
CAS No.: 4427-18-3
M. Wt: 203.24 g/mol
InChI Key: WFWRZAGLLHCXCM-UHFFFAOYSA-N
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Description

Isonicotinic acid, cyclopentylidenehydrazide is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is structurally related to isoniazid, a well-known anti-tuberculosis drug.

Scientific Research Applications

Isonicotinic acid, cyclopentylidenehydrazide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Isonicotinic acid, cyclopentylidenehydrazide, also known as isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also known to inhibit mycolic acid biosynthesis .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Isoniazid is involved in inhibiting the biosynthesis of mycolic acid , an essential cell wall component of M. tuberculosis . It also forms NAD adducts in their active form, partly perturbing the redox cofactor metabolism . NAD depletion has been observed in Mycobacterium tuberculosis (Mtb) during isoniazid treatment .

Pharmacokinetics

Isoniazid is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It is also known to reversibly inhibit CYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The cells only at the initial stage of growth are most susceptible to the drugs resulting in the loss of acid-fastness and intact cellular morphology in the majority of cells . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action of isoniazid can be influenced by environmental factors such as the presence of other drugs and the physiological state of the bacteria. For instance, it has been observed that isoniazid is more effective against rapidly growing mycobacteria . Furthermore, the efficacy of isoniazid can be affected by the presence of other drugs, as it is often used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, cyclopentylidenehydrazide typically involves the reaction of isonicotinic acid with cyclopentylidenehydrazine. One common method involves the use of isonicotinic acid, thionyl chloride, and alcohol as raw materials. The reaction proceeds through the formation of isonicotinic acid chloride, which then reacts with cyclopentylidenehydrazine to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs a one-step synthesis method, which involves the condensation of isonicotinic acid chloride with cyclopentylidenehydrazine under mild reaction conditions. This method is advantageous due to its simplicity, high yield, and low energy consumption .

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, cyclopentylidenehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, cyclopentylidenehydrazide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike isoniazid, it has a cyclopentylidene group, which may enhance its stability and efficacy in certain applications .

Properties

IUPAC Name

N-(cyclopentylideneamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWRZAGLLHCXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=NC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196094
Record name Isonicotinic acid, cyclopentylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-18-3
Record name 4-Pyridinecarboxylic acid, 2-cyclopentylidenehydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid, cyclopentylidenehydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid, cyclopentylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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